

Technical Guide: Reactivity & Functionalization of 4-Bromo-2-chlorophenol

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Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol

CAS No.: 3964-56-5

Cat. No.: B165030

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Executive Summary

4-Bromo-2-chlorophenol (4-B-2-CP) is a high-value halogenated scaffold characterized by three distinct reactive handles: a phenolic hydroxyl group, a para-bromide, and an ortho-chloride. Its unique substitution pattern makes it a critical intermediate in the synthesis of organophosphate agrochemicals (e.g., Profenofos) and an emerging scaffold for antiviral and antidiabetic bromophenol derivatives.

This guide provides a technical roadmap for exploiting the orthogonal reactivity of 4-B-2-CP. By leveraging the intrinsic reactivity differences between aryl bromides and aryl chlorides, researchers can execute site-selective transformations to build complex polysubstituted arenes.

Molecular Profile & Safety

Property	Data	Relevance
CAS Number	3964-56-5	Identification
Molecular Weight	207.45 g/mol	Stoichiometry calculations
Appearance	White to off-white crystals	Purity indicator (discoloration implies oxidation)
Melting Point	47–49 °C	Solid handling; low MP requires cold storage to prevent caking
pKa	~7.92 (Predicted)	More acidic than phenol (pKa 10) due to halogen electron withdrawal
Solubility	Soluble in organic solvents (DCM, EtOAc, MeOH)	Standard workup compatibility

Safety Advisory: **4-Bromo-2-chlorophenol** is an irritant to eyes, respiratory system, and skin. It is toxic to aquatic life with long-lasting effects. All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Reactivity Landscape: The Orthogonal Strategy

The core utility of 4-B-2-CP lies in the "Reactivity Ladder" of its three functional groups. Successful derivatization relies on the sequential activation of these sites based on their bond dissociation energies and electronic environments.

The Reactivity Hierarchy

- Phenolic -OH (Site A): Most reactive. Nucleophilic. Readily undergoes O-alkylation or O-acylation under basic conditions. Often protected first to prevent catalyst poisoning or side reactions.
- Aryl Bromide (Site B): High reactivity in Pd-catalyzed cross-couplings. The C-Br bond is weaker than the C-Cl bond, allowing for exclusive para-functionalization.

- Aryl Chloride (Site C): Low reactivity.[1] Typically inert under standard Suzuki conditions used for bromides. Requires specialized bulky ligands (e.g., Buchwald ligands) or higher temperatures to activate, usually after the bromide has been reacted.



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Figure 1: Divergent synthesis pathways starting from **4-Bromo-2-chlorophenol**.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ether Derivatives)

This reaction exploits the enhanced acidity of the phenol (pKa ~8) relative to non-halogenated phenols.

Application: Synthesis of pesticide intermediates or protecting the phenol as a methoxymethyl (MOM) ether before coupling.

Procedure:

- Setup: Charge a round-bottom flask with **4-Bromo-2-chlorophenol** (1.0 equiv) and anhydrous DMF (0.5 M concentration).
- Deprotonation: Cool to 0 °C. Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (for faster rates). Stir for 15 minutes.
- Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide, or MOM-Cl) (1.2 equiv) dropwise.

- Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
- Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na_2SO_4 , and concentrate.

Scientific Insight: The ortho-chloride exerts a steric influence and an electron-withdrawing inductive effect (-I), making the phenoxide less nucleophilic than phenol but more acidic. Stronger bases (NaH) are rarely needed; carbonates are sufficient and safer.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C4-Arylation)

This protocol demonstrates the chemoselectivity of Pd-catalysis, reacting exclusively at the C-Br bond while leaving the C-Cl bond intact for future elaboration.

Target: 4-Aryl-2-chlorophenols.[\[2\]](#)

Mechanism: The oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl. By using standard triphenylphosphine ligands and mild temperatures (60–80 °C), the catalyst interacts solely with the bromide.

Procedure:

- Reagents: Combine **4-Bromo-2-chlorophenol** (1.0 equiv), Arylboronic acid (1.1 equiv), and $\text{Pd}(\text{PPh}_3)_4$ (3–5 mol%).
- Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and K_2CO_3 (2.5 equiv).
 - Note: Water is essential for the transmetalation step involving the boronate species.
- Conditions: Degas with N_2/Ar for 10 minutes. Heat to 80 °C for 4–6 hours.
- Observation: The reaction mixture typically darkens as Pd(0) cycles.
- Workup: Quench with dilute HCl (if free phenol is desired) or NH_4Cl . Extract with EtOAc.[\[3\]](#)[\[4\]](#)

Critical Control Point: Do not exceed 100 °C or use bulky, electron-rich ligands (like SPhos or XPhos) at this stage, as these can promote oxidative addition into the C-Cl bond, leading to mixtures of mono- and di-arylated products.

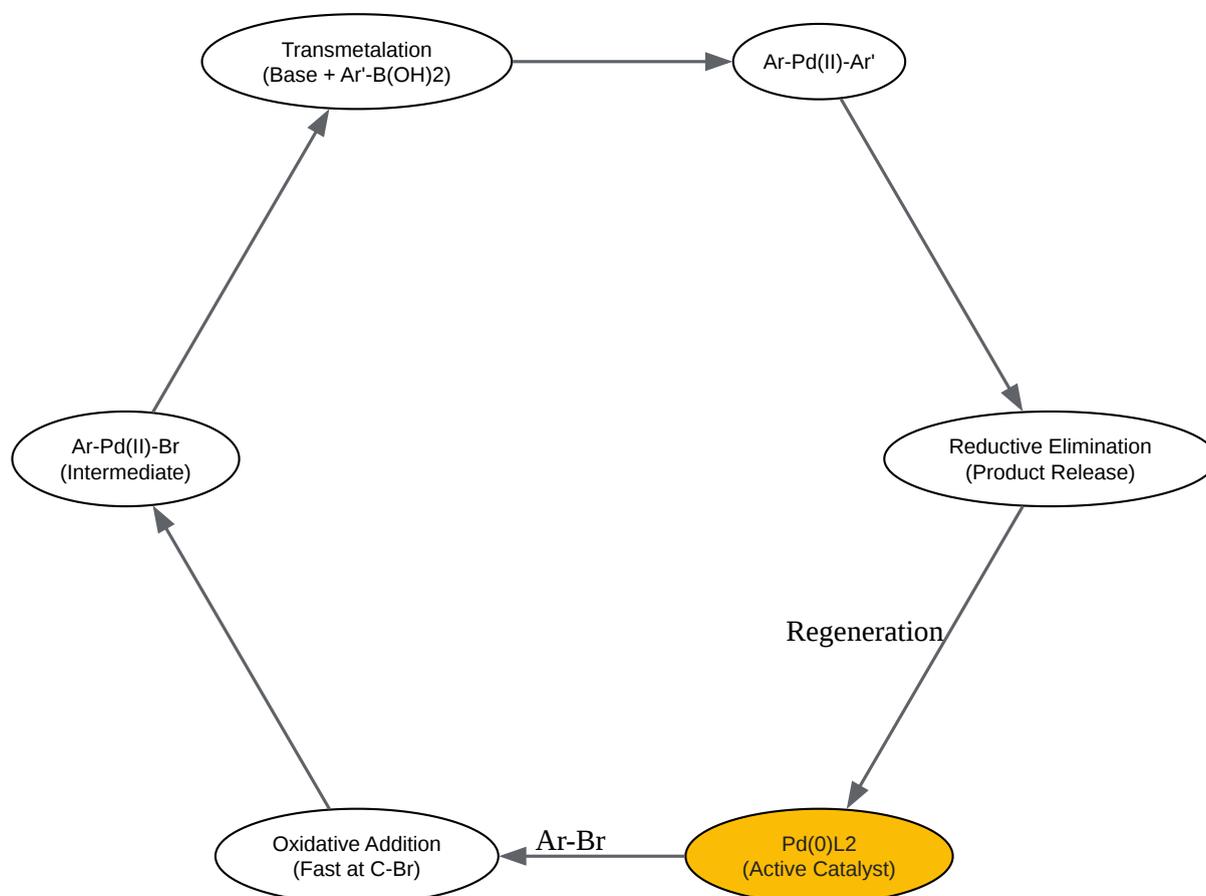


Figure 2: Catalytic Cycle for Br-Selective Coupling

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Advanced Applications & Case Studies

Case Study 1: Synthesis of Profenofos Metabolites

Profenofos is an organothiophosphate insecticide.[5] Its synthesis and degradation involve the 4-B-2-CP scaffold.

- Pathway: 2-Chlorophenol

Bromination

4-Bromo-2-chlorophenol

Phosphorylation.

- Key Reaction: Phosphorylation of the hydroxyl group using O-ethyl S-propyl phosphorochloridothioate.
- Relevance: High-purity 4-B-2-CP (>99%) is required to prevent isomer formation (e.g., 2-bromo-6-chlorophenol), which alters toxicological profiles.

Case Study 2: Sequential Functionalization (The "Walk" Around the Ring)

To synthesize complex antiviral bromophenols, researchers can perform a "one-pot, two-step" sequence:

- Step 1: Suzuki coupling at C4-Br using Pd(PPh₃)₄ at 80 °C.
- Step 2: Addition of a second boronic acid, a highly active catalyst (e.g., Pd-RuPhos or Pd-PEPPSI), and raising the temperature to 110 °C to force coupling at the C2-Cl position.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield (O-Alkylation)	Phenoxide aggregation	Add 18-crown-6 ether or switch solvent to DMSO.
Loss of Regioselectivity (Suzuki)	Temperature too high (>100°C)	Lower temp to 60–70°C; switch to Pd(OAc) ₂ /PPh ₃ .
Protodebromination	Hydride source present	Ensure solvent is anhydrous; avoid alcoholic solvents if reduction is observed.
Incomplete Conversion	Catalyst poisoning	Phenols can coordinate Pd. Protect OH as MOM-ether or Acetate prior to coupling.

References

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- Reactivity Profile: "**4-Bromo-2-chlorophenol** - PubChem Compound Summary." National Center for Biotechnology Information. [Link](#)
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